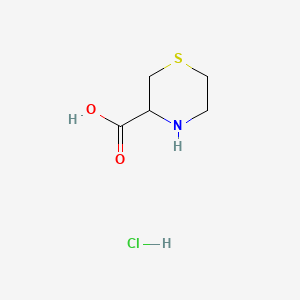

Thiomorpholine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

thiomorpholine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEBHEMVODXCAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Privileged Scaffold: A Technical History of Thiomorpholine-3-carboxylic Acid Hydrochloride

Abstract

Thiomorpholine-3-carboxylic acid and its hydrochloride salt represent a cornerstone in modern medicinal chemistry. Classified as a "privileged scaffold," this heterocyclic compound is a versatile building block for a vast array of biologically active molecules.[1][2] This in-depth technical guide navigates the historical landscape of its discovery, tracing its origins from fundamental studies of amino acid reactivity to its current status as a key intermediate in pharmaceutical development. We will explore the seminal synthetic pathways, the causal drivers behind their development, and the evolution of our understanding of this molecule's significance. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundations of thiomorpholine-3-carboxylic acid chemistry.

An Unanticipated Discovery: The Genesis from Cysteine Analogs

The story of thiomorpholine-3-carboxylic acid does not begin with a targeted synthesis, but rather as an unexpected outcome of studies into the reactivity of cysteine derivatives. Seminal work in the 1980s focused on understanding the hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs.[3] These compounds were being investigated as potential metabolites of dihaloethanes and their interactions with biological macromolecules.

Researchers observed a dramatically increased rate of hydrolysis for S-(2-haloethyl)-L-cysteines at alkaline pH (pH 8-10) compared to acidic or neutral conditions.[3] This observation was pivotal. Initially, the expected product of hydrolysis was S-(2-hydroxyethyl)-L-cysteine. However, careful analysis of the reaction products following hydrolysis at pH 10 revealed the formation of a different compound altogether: 3-(thiomorpholine)-carboxylic acid .[3]

This discovery was significant for two key reasons:

-

It unveiled a novel intramolecular cyclization pathway for S-(2-haloethyl)-L-cysteine.

-

It represented the first documented formation and identification of the thiomorpholine-3-carboxylic acid scaffold.

The proposed mechanism involves the internal nucleophilic attack of the amine group on the carbon bearing the halogen, leading to the formation of the stable six-membered thiomorpholine ring.[3] This spontaneous cyclization under specific pH conditions was a critical insight into the inherent reactivity of the cysteine backbone when appropriately functionalized.

Mechanistic Insights into the Discovery

The diagram below illustrates the proposed intramolecular cyclization mechanism that led to the initial discovery of thiomorpholine-3-carboxylic acid.

Caption: Proposed reaction pathway for the formation of thiomorpholine-3-carboxylic acid from S-(2-chloroethyl)-L-cysteine.

Evolution of Synthetic Strategies: From Discovery to Practical Application

Following its initial discovery, the focus shifted towards developing intentional and efficient synthetic routes to access thiomorpholine-3-carboxylic acid and its derivatives. The versatility of this scaffold in medicinal chemistry spurred the development of more controlled and scalable synthetic methodologies.[4][5]

Synthesis from L-Cysteine and its Derivatives

The most direct and conceptually elegant synthetic approaches leverage the readily available chiral pool of L-cysteine. These methods capitalize on the inherent stereochemistry of the starting material to produce enantiomerically pure thiomorpholine-3-carboxylic acid.

A common strategy involves the reaction of L-cysteine with a suitable two-carbon electrophile to introduce the S-alkyl chain, followed by cyclization. For instance, the reaction of L-cysteine with 1,2-dichloroethane or 1-bromo-2-chloroethane under basic conditions can lead to the formation of S-(2-chloroethyl)-L-cysteine, which can then be cyclized to thiomorpholine-3-carboxylic acid.

Table 1: Comparison of Early Synthetic Approaches from Cysteine Derivatives

| Starting Material | Reagents | Key Transformation | Advantages | Disadvantages |

| L-Cysteine | 1,2-Dichloroethane, Base | S-alkylation followed by intramolecular cyclization | Readily available starting material | Potential for side reactions and low yields |

| S-(2-haloethyl)-L-cysteine | Base (e.g., NaOH) | Intramolecular nucleophilic cyclization | Direct conversion of a pre-formed precursor | Precursor synthesis can be multi-step |

Modern Synthetic Methodologies

More contemporary approaches have focused on improving efficiency, scalability, and stereochemical control. These include solid-phase synthesis and the use of protecting group strategies to minimize side reactions.

A notable advancement is the polymer-supported synthesis starting from immobilized Fmoc-Cys(Trt)-OH. This method allows for the sequential addition of reagents and simplified purification, making it amenable to the generation of libraries of thiomorpholine derivatives for drug discovery.

Experimental Protocol: A Representative Modern Synthesis

The following is a generalized protocol for the synthesis of a protected thiomorpholine-3-carboxylic acid derivative on a solid support:

-

Resin Loading: Swell a suitable solid support resin (e.g., Wang resin) in an appropriate solvent (e.g., dichloromethane - DCM).

-

Amino Acid Coupling: Couple Fmoc-Cys(Trt)-OH to the resin using a standard coupling agent (e.g., DCC/DMAP).

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

-

N-Alkylation: React the free amine with a suitable electrophile (e.g., a substituted 2-bromoethanol derivative) in the presence of a non-nucleophilic base.

-

Cyclization: Induce intramolecular cyclization, often through the use of a suitable base or by activating the hydroxyl group for nucleophilic displacement by the thiol.

-

Cleavage and Deprotection: Cleave the product from the resin and remove any remaining protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the final product using techniques such as HPLC.

Caption: A generalized workflow for the solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives.

Biological Significance and Applications

The thiomorpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1][2] Its unique three-dimensional shape and the presence of both hydrogen bond donor and acceptor capabilities allow it to interact with a wide range of biological targets.

Derivatives of thiomorpholine-3-carboxylic acid have been investigated for a multitude of therapeutic applications, including:

-

Antioxidant and Hypolipidemic Activity: Certain thiomorpholine derivatives have shown potent antioxidant and cholesterol-lowering effects.[6]

-

Antibacterial Agents: The thiomorpholine moiety is a key component of some novel antibiotic candidates.

-

Neurological Disorders: Its use as a building block for drugs targeting neurological disorders is an active area of research.[4][5]

The carboxylic acid functionality at the 3-position provides a convenient handle for further chemical modifications, such as esterification and amide bond formation, allowing for the creation of diverse chemical libraries for screening against various disease targets.

Conclusion

The journey of thiomorpholine-3-carboxylic acid hydrochloride from an unexpected laboratory finding to a valuable tool in drug discovery highlights the often-serendipitous nature of scientific progress. Its history is intrinsically linked to the fundamental chemistry of cysteine, and its future continues to unfold as medicinal chemists harness its unique properties to design the next generation of therapeutics. The foundational understanding of its discovery and the evolution of its synthesis provide a robust framework for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- Schasteen, C. S., & Reed, D. J. (1983). The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. Toxicology and Applied Pharmacology, 70(3), 423–432. [Link]

- Jain, A. K., & Sharma, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

- National Center for Biotechnology Information. (n.d.). Thiomorpholine-3-carboxylic acid. PubChem Compound Database.

- Tooulia, M., Theodosis-Nobelos, P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(5), 324-332. [Link]

- National Center for Biotechnology Information. (n.d.). Thiomorpholine-3-carboxylate. PubChem Compound Database.

- ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

- Guidotti, G., & Gazzola, C. (1985). 1,4-Thiomorpholine-3,5-dicarboxylic acid, a novel cyclic imino acid detected in bovine brain. FEBS Letters, 192(2), 247-250. [Link]

- Amerigo Scientific. (n.d.). This compound.

- Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2378–2385. [Link]

- The Human Metabolome Database. (2023). Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611).

Sources

- 1. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of [2-3H-ethyl]S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine and its use in covalent-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5556841A - Thiazine or thiomorpholine derivatives - Google Patents [patents.google.com]

- 5. CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof - Google Patents [patents.google.com]

- 6. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiomorpholine-3-carboxylic acid Hydrochloride: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Thiomorpholine-3-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in pharmaceutical development and organic synthesis. Drawing upon established scientific principles and field-proven insights, this document delves into the core physical and chemical properties, outlines a robust synthesis protocol, and details validated analytical methodologies for its characterization.

Core Molecular Attributes and Physicochemical Properties

This compound is a chiral molecule featuring a thiomorpholine ring, which is a sulfur-containing analog of morpholine, with a carboxylic acid group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

Structural and Chemical Identity

The fundamental structure and key identifiers of this compound are presented below. Understanding these basics is critical for interpreting analytical data and designing synthetic strategies.

Diagram 1: Molecular Structure of this compound

A 2D representation of the protonated thiomorpholine ring and its ionic interaction with the chloride ion.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNO₂S | [1][2][3] |

| Molecular Weight | 183.66 g/mol | [1][2][3] |

| Appearance | White solid | [4] |

| Melting Point | 270-278 °C | [5][6] |

| Predicted Water Solubility | 54.2 g/L (for the free acid) | [7] |

| Predicted pKa (acidic) | ~2.09 | [5] |

| Predicted pKa (basic) | ~9.39 | [7] |

| Storage Conditions | 2-8°C | [4][5][6] |

Note: The provided water solubility is a predicted value for the free acid. The hydrochloride salt is expected to have higher aqueous solubility. Experimental verification is recommended for specific applications.

Synthesis Protocol: A Guided Approach

The synthesis of this compound can be achieved through a multi-step process commencing with the readily available amino acid, L-cysteine. The following protocol is a scientifically sound approach derived from established chemical principles.

Diagram 2: Synthetic Pathway Overview

A simplified workflow for the synthesis of the target compound from L-cysteine.

Step-by-Step Synthesis Methodology

Step 1: Formation of the Thiazolidine Intermediate This initial step involves the condensation of L-cysteine with a suitable aldehyde, such as formaldehyde, to form a thiazolidine-4-carboxylic acid. This reaction proceeds readily under mild conditions.[8]

-

Dissolve L-cysteine in a mixture of water and ethanol.

-

Add an equimolar amount of aqueous formaldehyde solution dropwise while stirring at room temperature.

-

Continue stirring for several hours until precipitation of the thiazolidine intermediate is complete.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality: The reaction between the thiol and amine groups of cysteine and the electrophilic carbonyl carbon of formaldehyde leads to the formation of a stable five-membered ring, the thiazolidine.

Step 2: Reductive Ring Opening and Alkylation The thiazolidine ring is then opened and the sulfur is alkylated.

-

Suspend the thiazolidine intermediate in a suitable solvent like ethanol.

-

Add a reducing agent, such as sodium borohydride, in portions to open the ring.

-

Following reduction, introduce a 2-carbon electrophile with a leaving group, for example, 2-chloroethanol, to alkylate the sulfur.

-

The reaction mixture is typically stirred overnight.

Causality: The reduction cleaves the C-N bond of the thiazolidine, generating a free amine and a thiol. The thiol then acts as a nucleophile, attacking the 2-chloroethanol to form the S-alkylated intermediate.

Step 3: Intramolecular Cyclization The formation of the six-membered thiomorpholine ring is achieved through an intramolecular nucleophilic substitution.

-

Treat the reaction mixture from the previous step with a non-nucleophilic base, such as sodium hydride, to deprotonate the amine.

-

The deprotonated amine then acts as an intramolecular nucleophile, displacing the hydroxyl group (which may require activation, e.g., by conversion to a tosylate) or a halide on the alkyl chain to form the thiomorpholine ring.

-

The reaction is typically heated to drive the cyclization to completion.

Causality: The base is crucial for generating the nucleophilic amine, which then readily attacks the electrophilic carbon, leading to the formation of the thermodynamically favored six-membered ring.

Step 4: Hydrochloride Salt Formation The final step is the conversion of the free base to its hydrochloride salt.

-

Dissolve the crude Thiomorpholine-3-carboxylic acid in a minimal amount of a suitable alcohol, such as isopropanol.

-

Slowly add a solution of hydrochloric acid in isopropanol or bubble dry HCl gas through the solution until the pH is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum.

Causality: The basic nitrogen atom of the thiomorpholine ring is protonated by the strong acid (HCl), leading to the formation of the ammonium salt, which is typically a crystalline solid with improved handling and stability properties.

Analytical Characterization: A Validating System

Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) serve as a self-validating system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method): [9]

-

Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a translucent pellet.

Data Acquisition and Interpretation:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

A very broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, broadened due to hydrogen bonding.[10]

-

A strong, sharp absorption band between 1710 and 1760 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.[10]

-

N-H stretching vibrations of the protonated amine will appear in the 3000-2800 cm⁻¹ region, often superimposed on the broad O-H band.

-

C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ range.

-

The C-N and C-S stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments in the molecule, confirming its structure.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

Data Acquisition and Interpretation:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument.

-

Expected Proton Signals:

-

The protons on the thiomorpholine ring will appear as a series of multiplets in the upfield region (typically between 2.5 and 4.0 ppm). The exact chemical shifts and coupling patterns will depend on the conformation of the ring.[11]

-

The proton on the chiral carbon (at the 3-position) will likely appear as a distinct multiplet.

-

The carboxylic acid proton is often broad and may exchange with residual water in the solvent, sometimes making it difficult to observe. In D₂O, this proton will exchange with deuterium and the signal will disappear.

-

The N-H protons of the protonated amine will also be present and may show coupling to adjacent protons.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.

Methodology:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.[12]

-

Detection: UV detection at a wavelength where the compound has some absorbance (typically in the low UV range, e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Causality: This method separates the target compound from any unreacted starting materials, byproducts, or degradation products based on their differential partitioning between the stationary and mobile phases.

Biological Context: A Proton Pump Inhibitor

Thiomorpholine-3-carboxylic acid and its derivatives have been investigated for their biological activity, notably as inhibitors of proton pumps.[1] Proton pumps, specifically the H⁺/K⁺-ATPase enzyme system, are responsible for the final step in gastric acid secretion.[13]

Diagram 3: Mechanism of Action of Proton Pump Inhibitors

Simplified schematic of proton pump inhibition by a thiomorpholine derivative.

The mechanism involves the irreversible blockage of the proton pump, which prevents the secretion of hydrogen ions into the gastric lumen, thereby reducing stomach acidity. This mode of action makes compounds like this compound valuable leads in the development of treatments for acid-related gastrointestinal disorders.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties, a plausible synthetic route, and robust analytical methods for the characterization of this compound. The information presented herein is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with this promising molecule. Adherence to the described protocols and a thorough understanding of the underlying scientific principles will ensure the generation of reliable and reproducible results.

References

- University of Colorado Boulder, Department of Chemistry.

- PubChem. Thiomorpholine-3-carboxylic acid. [Link]

- Capot Chemical. MSDS of this compound. [Link]

- Human Metabolome Database.

- PubChem. Thiomorpholine. [Link]

- PubChem.

- Amerigo Scientific. This compound. [Link]

- ResearchGate. a.

- ResearchGate. (PDF) Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

- ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]

- PubChemLite. Thiomorpholine-3-carboxylic acid (C5H9NO2S). [Link]

- PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

- aob.oxfordjournals.org. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

- ResearchGate. Kinetics of thiomorpholine transformation by M. aurum MO1. The 1 H NMR.... [Link]

- MDPI. Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. [Link]

- ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 [smolecule.com]

- 2. capotchem.cn [capotchem.cn]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Thiomorpholine-3-carboxylic acid CAS#: 20960-92-3 [chemicalbook.com]

- 6. Thiomorpholine-3-carboxylic acid 95 20960-92-3 [sigmaaldrich.com]

- 7. hmdb.ca [hmdb.ca]

- 8. mdpi.com [mdpi.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Thiomorpholine-3-carboxylic Acid Hydrochloride for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Thiomorpholine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its unique structural framework, incorporating a thiomorpholine ring, imparts a range of physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, molecular architecture, synthesis, and diverse applications, with a focus on its role as a proton pump inhibitor and as a key intermediate in the synthesis of advanced pharmaceutical compounds.

Part 1: Core Chemical and Physical Characteristics

A thorough understanding of the fundamental properties of a compound is paramount for its effective application in research and development. This section outlines the key identifiers and structural features of this compound.

Chemical Identity and CAS Numbers

It is crucial to distinguish between the racemic mixture and the specific enantiomers of this compound, as they are assigned distinct CAS numbers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 | C₅H₁₀ClNO₂S | 183.66[1] |

| This compound (Racemic) | 96612-95-2 | C₅H₁₀ClNO₂S | 183.66[2] |

Molecular Structure and Representation

The molecular structure of this compound is characterized by a six-membered saturated ring containing a sulfur atom and a nitrogen atom at positions 1 and 4, respectively, with a carboxylic acid group at the 3-position. The hydrochloride salt form enhances its stability and solubility.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Structural Representations:

| Representation | String |

| SMILES (Racemic) | C1CSCC(N1)C(=O)O.Cl |

| Isomeric SMILES ((R)-enantiomer) | C1CSCC(=O)O.Cl[1] |

| InChI ((R)-enantiomer) | InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1[1] |

Part 2: Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several strategic pathways, each with its own merits depending on the desired stereochemistry and scale of production.

Synthetic Methodologies

The primary synthetic routes involve ring-closure reactions, chiral resolution, and functional group modifications. A common precursor for the synthesis of the (R)-enantiomer is L-cysteine, a readily available chiral amino acid.[3]

Conceptual Synthetic Workflow:

Caption: General synthetic workflow for (R)-Thiomorpholine-3-carboxylic acid hydrochloride.

Contemporary approaches also include polymer-supported solid-phase synthesis, which allows for the stereoselective formation of thiomorpholine-3-carboxylic acid derivatives from immobilized cysteine.[1]

Chemical Reactivity

The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid, the secondary amine, and the thioether.

-

Acid-Base Reactions: The carboxylic acid group can be deprotonated by bases to form carboxylate salts.[1]

-

Esterification: The carboxylic acid can undergo esterification with alcohols, a common reaction in medicinal chemistry to modify the pharmacokinetic properties of a molecule.[1]

-

Amide Formation: The carboxylic acid can react with amines to form amides, providing a handle for further functionalization.[1]

Part 3: Applications in Drug Discovery and Research

This compound serves as a versatile intermediate and a pharmacologically active compound in its own right.

Proton Pump Inhibition

(R)-Thiomorpholine-3-carboxylic acid hydrochloride has been identified as an inhibitor of the gastric H⁺/K⁺-ATPase, also known as the proton pump.[1] This enzyme is responsible for the final step in gastric acid secretion. By inhibiting this pump, the compound can reduce gastric acidity, making it a potential candidate for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1]

Mechanism of Proton Pump Inhibition:

Proton pump inhibitors (PPIs) are typically prodrugs that are activated in the acidic environment of the parietal cell canaliculus. The activated form then covalently binds to cysteine residues on the luminal surface of the H⁺/K⁺-ATPase, leading to irreversible inhibition.

Caption: General mechanism of action for proton pump inhibitors.

While the specific IC₅₀ value for this compound against the H⁺/K⁺-ATPase is not available in the provided search results, its classification as a proton pump inhibitor suggests it operates through a similar mechanism.

Intermediate in the Synthesis of Sutezolid

Thiomorpholine is a key structural component of Sutezolid, an oxazolidinone antibiotic investigated for the treatment of tuberculosis. The synthesis of Sutezolid involves the incorporation of the thiomorpholine moiety, highlighting the importance of thiomorpholine derivatives in the development of new anti-infective agents.

Other Research Applications

Beyond its role in drug development, thiomorpholine-3-carboxylic acid and its derivatives are utilized in various research areas, including:

-

Biochemical Research: Used in proteomics and enzyme inhibition studies to probe metabolic pathways.[1]

-

Organic Synthesis: Serves as a versatile building block for the creation of complex organic molecules.[1]

Part 4: Safety, Handling, and Toxicology

As with any chemical compound, proper safety precautions are essential when handling this compound.

Hazard Identification

Based on available safety data sheets, this compound may cause respiratory irritation.[4] The toxicological properties have not been thoroughly investigated, and it is recommended to handle the compound with care.[4]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of insufficient ventilation, wear suitable respiratory equipment.[4]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Use only outdoors or in a well-ventilated area.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[5]

First Aid Measures

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant.[5] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[4]

Conclusion

This compound is a compound of significant interest to the scientific community. Its well-defined chemical structure, coupled with its versatile reactivity and demonstrated biological activity as a proton pump inhibitor, underscores its potential in drug discovery and development. Furthermore, its role as a key building block in the synthesis of complex molecules like Sutezolid solidifies its importance in medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to aid researchers and drug development professionals in their work with this valuable heterocyclic compound. Further research to quantify its biological activity and fully elucidate its toxicological profile will undoubtedly expand its utility in the future.

References

- (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6. (2023, August 16). Smolecule.

- MSDS of this compound. Capot Chemical Co., Ltd.

- SAFETY DATA SHEET. (2018, September 25). Fisher Scientific.

- Thiomorpholine. (2023, July 6). CymitQuimica.

- Thiomorpholine-3-carboxylic acid, N-BOC protected. Apollo Scientific.

- SAFETY D

- This compound, CAS 96612-95-2. Santa Cruz Biotechnology.

- Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159. PubChem.

- R-Thiomorpholine-3-carboxylic acid. Chem-Impex.

- Thiomorpholine-3-carboxyl

- Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611).

- Thiomorpholine-3-carboxylic acid. Sigma-Aldrich.

- This compound. Amerigo Scientific.

- Thiomorpholine-3-carboxylic acid (C5H9NO2S). PubChemLite.

- 5-Oxothiomorpholine-3-carboxylic Acid. LGC Standards.

- Akaike, T., et al. (2017). Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Free Radical Biology and Medicine, 106, 265-275.

- Besancon, M., et al. (1997). Sites of reaction of the gastric H,K-ATPase with extracytoplasmic thiol reagents. The Journal of Biological Chemistry, 272(36), 22438-22446.

- Ali, A. A., & Al-Masoudi, N. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 11(3), 3822-3833.

- Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride, CAS 159381-07-4. Santa Cruz Biotechnology.

Sources

solubility and stability of Thiomorpholine-3-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of Thiomorpholine-3-carboxylic Acid Hydrochloride

Foreword: Navigating the Physicochemical Landscape of a Novel Heterocycle

This compound is a heterocyclic compound that stands at the intersection of amino acid and thiomorpholine chemistries. As a structural motif, the thiomorpholine ring is of significant interest in medicinal chemistry, contributing to a range of biological activities. The presence of a carboxylic acid, a secondary amine, and a thioether group, all within a constrained cyclic structure, presents a unique combination of functionalities that dictate its physicochemical behavior. For researchers in drug development, a thorough understanding of this molecule's solubility and stability is not merely a regulatory checkpoint but a foundational pillar for successful formulation, manufacturing, and clinical application.

This guide provides a comprehensive framework for characterizing this compound. It moves beyond a simple recitation of methods to explain the underlying scientific principles, enabling researchers to design robust experiments, interpret data with confidence, and anticipate potential development challenges. We will explore the critical interplay of pH, temperature, and environmental stressors, offering field-proven protocols and data interpretation strategies to build a complete stability profile.

Physicochemical Characterization: The Molecular Blueprint

A molecule's inherent properties govern its behavior in both solution and solid states. For this compound, the hydrochloride salt form is intentionally chosen to leverage the basicity of the secondary amine, typically enhancing aqueous solubility and handling properties compared to the free base or zwitterion.

While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its constituent functional groups. The compound is a white solid, and as a hydrochloride salt of an amine, it is expected to be hygroscopic—a tendency to absorb moisture from the atmosphere. This property is critical, as absorbed water can significantly impact solid-state stability and handling.

Table 1: Physicochemical Properties of Thiomorpholine-3-carboxylic Acid and its Hydrochloride Salt

| Property | Value / Expected Value | Rationale & Significance | Source |

| Chemical Name | This compound | IUPAC nomenclature | |

| CAS Number | 96612-95-2 | Unique chemical identifier | |

| Molecular Formula | C₅H₁₀ClNO₂S | Derived from structural analysis | |

| Molecular Weight | 183.66 g/mol | Sum of atomic weights | |

| Appearance | White Solid | Typical for small organic salts | |

| pKa | Data not available | Critical for predicting solubility vs. pH. Expect two pKa values: one for the carboxylic acid (~2-4) and one for the morpholinium ion (~8-9). | - |

| logP | Data not available | Important for predicting solubility in organic vs. aqueous phases and membrane permeability. | - |

| Melting Point | Data not available | An indicator of purity and lattice energy. | |

| Aqueous Solubility | Data not available | Expected to be reasonably high due to the ionic hydrochloride salt form. Must be experimentally determined. | |

| Hygroscopicity | Expected to be hygroscopic | Amine hydrochloride salts commonly absorb atmospheric moisture, which can initiate degradation pathways. |

Aqueous and Solvent Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability and dictates the formulation strategy. For oral dosage forms, sufficient aqueous solubility is paramount for dissolution and absorption. For parenteral formulations, it determines the maximum achievable concentration. The protocol below provides a robust method for determining equilibrium solubility.

Rationale for Experimental Design

The "shake-flask" method is the gold standard for determining equilibrium solubility. The core principle is to create a saturated solution by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over a defined period. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC). The use of various pH buffers is essential, as the ionization state of both the carboxylic acid and the amine will change with pH, dramatically impacting solubility.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents, including:

-

Purified Water (e.g., Milli-Q®)

-

pH 1.2 Buffer (0.1 N HCl)

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

pH 7.4 Phosphate Buffered Saline (PBS)

-

Ethanol

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

-

Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 20-50 mg) into individual glass vials for each solvent.

-

Equilibration: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial. Cap the vials securely.

-

Agitation: Place the vials in a constant temperature shaker/incubator (e.g., 25°C and 37°C to simulate room and physiological temperatures). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 4, 8, 24, and 48 hours) is recommended to confirm that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical method. A significant dilution factor is expected for highly soluble samples.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 4.1). Calculate the original concentration in the supernatant based on the dilution factor.

Visualization: Solubility Assessment Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: Expected Solubility Profile

Table 2: Hypothetical Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | > 200 |

| pH 1.2 Buffer | 25 | > 250 |

| pH 4.5 Buffer | 25 | > 200 |

| pH 6.8 Buffer | 25 | 150 |

| pH 7.4 Buffer | 25 | 120 |

| Ethanol | 25 | 25 |

| Propylene Glycol | 25 | 80 |

Note: Data are hypothetical and for illustrative purposes.

Stability Assessment and Forced Degradation Studies

Stability testing is a cornerstone of drug development, providing critical information on how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation (or stress testing) is an essential component of this process, designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Rationale for Stress Conditions

The choice of stressors is dictated by ICH guidelines and chemical principles.

-

Hydrolysis: The molecule contains a carboxylic acid and is produced as a hydrochloride salt, making it susceptible to pH-dependent reactions. Testing at low, neutral, and high pH is mandatory.

-

Oxidation: The thioether (sulfide) moiety is a primary target for oxidation, potentially forming a sulfoxide and then a sulfone. Hydrogen peroxide is a commonly used oxidizing agent.

-

Heat (Thermal Stress): Provides the energy to overcome activation barriers for degradation reactions.

-

Light (Photostability): Assesses the potential for photo-degradation, which can involve complex radical pathways.

-

Humidity: Crucial for a potentially hygroscopic solid like an amine hydrochloride, as water can act as a reactant or a plasticizer, increasing molecular mobility and reactivity in the solid state.

Experimental Protocol: Forced Degradation Study

Objective: To generate approximately 5-20% degradation of the parent compound to ensure that secondary degradation products are not predominant.

-

Stock Solution Preparation: Prepare a stock solution of this compound in water or a suitable co-solvent (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Heat at 60°C. Sample at initial, 2, 4, 8, and 24 hours.

-

If no degradation occurs, increase acid concentration (e.g., 1 N HCl) and/or temperature.

-

Neutralize samples with an equivalent amount of NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Keep at room temperature. Sample at initial, 1, 2, 4, and 8 hours (base-catalyzed hydrolysis is often rapid).

-

If no degradation occurs, increase temperature to 40-60°C.

-

Neutralize samples with an equivalent amount of HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature and protect from light. Sample at initial, 2, 4, 8, and 24 hours.

-

Analyze samples directly.

-

-

Thermal Degradation (Solution):

-

Heat the stock solution (in water, at a relevant pH) at 70°C.

-

Sample at initial, 8, 24, and 48 hours.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of the solid compound in a glass vial.

-

Heat in an oven at a temperature below the melting point (e.g., 70°C).

-

Sample at defined intervals, dissolve in a suitable solvent, and analyze.

-

-

Photostability:

-

Expose the solid compound and a solution (e.g., in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

A parallel set of samples should be protected from light (dark control) to differentiate between thermal and photo-degradation.

-

Analyze samples after exposure.

-

-

Humidity Stress (Solid State):

-

Place the solid compound in controlled humidity chambers (e.g., 25°C/75% RH and 40°C/75% RH).

-

Sample at defined intervals (e.g., 1, 2, and 4 weeks), dissolve, and analyze for both degradation and water content (by Karl Fischer titration).

-

Potential Degradation Pathways

Based on the structure, two primary degradation pathways are anticipated: oxidation of the sulfur atom and reactions involving the α-aminocarboxylic acid moiety. Biodegradation studies of thiomorpholine suggest that cleavage of the C-N bond is a possible route.

Caption: Potential Degradation Pathways for Thiomorpholine-3-carboxylic Acid.

Analytical Methodologies: The Key to Accurate Measurement

A robust, stability-indicating analytical method is the linchpin of any solubility or stability study. The method must be able to separate the parent compound from its degradation products, formulation excipients, and any impurities.

Stability-Indicating HPLC-UV Method Development

-

Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a versatile starting point.

-

Mobile Phase Selection:

-

A gradient elution is typically required to resolve the parent compound from polar and non-polar degradants.

-

Start with a mobile phase consisting of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B. The acidic pH will ensure consistent protonation of the amine and suppression of ionization of the carboxylic acid, leading to better peak shape.

-

-

Detection: Use a photodiode array (PDA) detector to monitor the analyte peak across a range of wavelengths. This helps in selecting the optimal wavelength for quantification and in assessing peak purity.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by demonstrating resolution between the parent peak and all peaks generated during the forced degradation study.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterizing the . By following these protocols, researchers can generate the high-quality data necessary to support drug development from early-stage discovery through to formulation and regulatory submission.

The key takeaways are the anticipated good aqueous solubility due to the hydrochloride salt form, the critical need to quantify its hygroscopicity, and the probable susceptibility of the thioether to oxidation. The successful execution of a comprehensive forced degradation study is paramount. This will not only illuminate the molecule's intrinsic liabilities but will also drive the development of a robust, stability-indicating analytical method—an indispensable tool for all future development activities. The insights gained will enable scientists to build a comprehensive data package, ensuring the quality, safety, and efficacy of any future therapeutic agent based on this promising scaffold.

References

- ResearchGate. (n.d.). Intermediates of the morpholine and thiomorpholine biodegradation...

- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Thiomorpholine-3-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine-3-carboxylic acid hydrochloride stands as a molecule of significant interest within the scientific community, not for a single, well-defined role, but for its remarkable chemical versatility and engagement in multiple, distinct biological pathways. This technical guide synthesizes the current understanding of its mechanisms of action, moving beyond a superficial overview to provide in-depth, actionable insights for researchers. We will explore its bioactivation into a cytotoxic agent, its potential as a prodrug for modulating cellular redox balance, its reported role as a proton pump inhibitor, and its foundational utility as a privileged scaffold in medicinal chemistry. This document is structured to provide a causal understanding of experimental choices and to equip researchers with the foundational knowledge and detailed protocols necessary to investigate this intriguing compound further.

Introduction: The Enigmatic Profile of a Versatile Scaffold

Thiomorpholine-3-carboxylic acid, a heterocyclic compound, and its hydrochloride salt, represent more than just a stable chemical entity; they are a gateway to diverse pharmacological possibilities.[1] The thiomorpholine ring, a sulfur-containing analog of morpholine, imparts unique physicochemical properties that are highly advantageous in drug design.[2][3] The substitution of oxygen with sulfur alters lipophilicity, metabolic stability, and the potential for specific biological interactions, making it a "privileged scaffold" in the parlance of medicinal chemistry.[2][4] This guide will dissect the known and putative mechanisms of action of this compound, providing a comprehensive resource for its study and application.

Mechanism of Action I: Bioactivation by L-amino Acid Oxidase and Cytotoxicity

A primary and well-documented mechanism of action for L-thiomorpholine-3-carboxylic acid (L-TMC) is its bioactivation by the enzyme L-amino acid oxidase (LAAO) into a cytotoxic intermediate.[5] This pathway is particularly relevant in tissues with high LAAO activity, such as the kidney.

The Bioactivation Pathway

L-TMC, a cyclized analog of S-(2-chloroethyl)-L-cysteine, is recognized as a substrate by L-amino acid oxidase.[5] LAAO catalyzes the oxidative deamination of L-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide.[6] In the case of L-TMC, this enzymatic reaction leads to the formation of a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[5] The formation of this imine is accompanied by oxygen consumption and can be monitored spectrophotometrically by an increase in absorbance at 300 nm.[5] This imine intermediate is implicated as the primary cytotoxic agent.[5]

Caption: Bioactivation of L-TMC by LAAO to a cytotoxic imine.

Experimental Protocol: L-Amino Acid Oxidase Activity Assay

This protocol is designed to determine the activity of L-amino acid oxidase using L-thiomorpholine-3-carboxylic acid as a substrate.

Materials:

-

L-thiomorpholine-3-carboxylic acid hydrochloride

-

Purified L-amino acid oxidase (or tissue cytosol preparation, e.g., from rat kidney)

-

50 mM Tris-HCl buffer, pH 8.0

-

Spectrophotometer capable of reading at 300 nm

-

L-alpha-hydroxyisocaproic acid (inhibitor control)

-

Sodium borohydride (quenching agent)

Procedure:

-

Prepare a stock solution of L-thiomorpholine-3-carboxylic acid hydrochloride in 50 mM Tris-HCl buffer.

-

In a quartz cuvette, add the Tris-HCl buffer and the LAAO enzyme preparation.

-

To initiate the reaction, add the L-thiomorpholine-3-carboxylic acid solution to the cuvette.

-

Immediately begin monitoring the change in absorbance at 300 nm over time. An increase in absorbance indicates the formation of the imine intermediate.[5]

-

For inhibitor studies, pre-incubate the enzyme with L-alpha-hydroxyisocaproic acid before adding the substrate.[5]

-

To confirm the presence of the imine, the reaction can be quenched by the addition of sodium borohydride, which should lead to a decrease in the absorbance at 300 nm.[5]

Mechanism of Action II: A Prodrug for L-Cysteine and Glutathione Enhancement

Structurally related compounds, such as 2-substituted thiazolidine-4(R)-carboxylic acids, are known to function as prodrugs of L-cysteine.[7] These compounds undergo nonenzymatic ring opening to release L-cysteine, which is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). It is plausible that thiomorpholine-3-carboxylic acid acts through a similar mechanism.

The Cysteine Delivery Pathway

This proposed mechanism involves the intracellular hydrolysis of thiomorpholine-3-carboxylic acid to yield L-cysteine. This newly available L-cysteine can then be utilized by the gamma-glutamylcysteine synthetase and glutathione synthetase enzymes to synthesize glutathione. An increase in cellular GSH levels can enhance the antioxidant capacity of cells, protecting them from oxidative stress-induced damage.

Caption: Proposed pathway of L-cysteine delivery and GSH synthesis.

Experimental Protocol: Measurement of Cellular Glutathione Levels

This protocol describes a colorimetric assay to measure total glutathione levels in cultured cells following treatment with this compound.

Materials:

-

Cultured cells (e.g., HepG2)

-

This compound

-

5% 5-Sulfosalicylic acid (SSA)

-

Assay buffer (e.g., phosphate buffer with EDTA)

-

Glutathione reductase

-

DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

-

NADPH

-

96-well microplate reader

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and deproteinize the lysate by adding 5% SSA.

-

Centrifuge the samples to pellet the precipitated protein.

-

In a new 96-well plate, add the supernatant from the cell lysates.

-

Prepare a standard curve using known concentrations of glutathione.

-

Add the reaction mixture containing assay buffer, glutathione reductase, DTNB, and NADPH to all wells.

-

Incubate the plate at room temperature and measure the absorbance at 405-415 nm. The rate of color change is proportional to the glutathione concentration.

Mechanism of Action III: Reported Proton Pump Inhibition

There are reports in secondary literature suggesting that (R)-Thiomorpholine-3-carboxylic acid hydrochloride acts as an inhibitor of proton pumps (H+/K+-ATPase). However, at the time of writing, the primary research article by A. Suzuki et al. in the European Journal of Pharmacology (1993) detailing this finding could not be retrieved. Therefore, this section provides a general overview of proton pump inhibition and a representative experimental protocol.

General Mechanism of Proton Pump Inhibitors

Proton pump inhibitors (PPIs) are typically prodrugs that are activated in the acidic environment of the stomach's parietal cells.[4] The activated form then covalently binds to cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its ability to pump protons into the gastric lumen.[4]

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of a compound on the gastric proton pump.

Materials:

-

Gastric microsomes containing H+/K+-ATPase (e.g., from porcine or rabbit stomach)

-

Assay buffer (e.g., Tris-HCl)

-

ATP

-

Potassium chloride (KCl)

-

Valinomycin

-

Test compound (this compound)

-

Malachite green reagent (for phosphate detection)

Procedure:

-

Prepare a reaction mixture containing gastric microsomes, assay buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the ATPase reaction by adding ATP and KCl (in the presence of valinomycin to facilitate K+ transport).

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green reagent.

-

The inhibition of ATPase activity is calculated by comparing the phosphate release in the presence of the test compound to a control without the inhibitor.

Thiomorpholine-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Beyond its direct biological activities, the thiomorpholine moiety is a valuable building block in medicinal chemistry.[2][3] Its utility stems from its ability to favorably modulate the physicochemical properties of a lead compound.

Key Attributes:

-

Bioisosteric Replacement: The thiomorpholine ring is often used as a bioisostere for the morpholine ring, which is present in numerous approved drugs. This substitution can alter metabolic stability, lipophilicity, and receptor-binding interactions.[2]

-

Modulation of Physicochemical Properties: The sulfur atom generally increases lipophilicity compared to the oxygen in morpholine, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Establishment of Pharmacophoric Interactions: The nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the sulfur atom can participate in various non-covalent interactions with biological targets.[2]

Sources

- 1. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of gastric H+, K+-ATPase by 3-amino-5-methyl-2-(2-methyl-3-thienyl)imidazo[1,2-a]thieno[3,2-c]pyrid ine, SPI-447 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastric H,K-ATPase as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CiNii 雑誌 - European journal of pharmacology [ci.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

Thiomorpholine-3-carboxylic Acid Hydrochloride: A Technical Guide to Investigating its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigmatic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiomorpholine moiety is recognized as a "privileged scaffold"—a molecular framework that demonstrates a remarkable versatility in binding to diverse biological targets.[1][2] Thiomorpholine-3-carboxylic acid hydrochloride, a specific derivative of this class, has emerged as a compound of significant interest, with putative roles in gastrointestinal regulation, neuroprotection, and cytotoxicity. However, the publicly accessible scientific literature presents a fragmented and often anecdotal picture of its biological activities. This guide, therefore, adopts the perspective of a senior application scientist to provide a robust framework for the systematic investigation of this intriguing molecule. We will delve into the theoretical underpinnings of its claimed activities and furnish detailed, field-proven methodologies to empower researchers to validate these claims and unlock its full therapeutic potential.

Section 1: Proton Pump Inhibition - A Plausible Role in Gastroesophageal Regulation

The (R)-enantiomer of this compound has been suggested to act as a proton pump inhibitor (PPI), placing it in a class of drugs that are mainstays in the treatment of acid-related gastrointestinal disorders.[3] The gastric H+/K+-ATPase, or proton pump, is the final arbiter of acid secretion in the stomach, and its inhibition offers a powerful therapeutic strategy.[4]

The Causality of Proton Pump Inhibition

Proton pump inhibitors are typically prodrugs that, in the acidic environment of the stomach's parietal cells, undergo a chemical transformation into a reactive species.[4] This activated form then covalently binds to cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[4] For a thiomorpholine derivative to act as a PPI, it would need to accumulate in the acidic compartments of parietal cells and undergo a similar acid-catalyzed activation. The thiomorpholine ring and its substituents would play a crucial role in the compound's stability, pKa, and reactivity, all of which are critical for effective proton pump inhibition.

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

To empirically determine the proton pump inhibitory activity of this compound, a well-established in vitro assay using isolated gastric vesicles is employed.

Objective: To quantify the inhibitory potency (IC50) of this compound on the activity of H+/K+-ATPase.

Materials:

-

Lyophilized H+/K+-ATPase vesicles from hog or rabbit gastric mucosa

-

Assay Buffer: 40 mM Tris-HCl, pH 7.4

-

ATP solution: 2 mM in Assay Buffer

-

MgCl2 solution: 2 mM in Assay Buffer

-

KCl solution: 20 mM in Assay Buffer

-

Valinomycin solution (to create K+ permeability)

-

Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)

-

Omeprazole (as a positive control)

-

Malachite green reagent for phosphate detection

-

96-well microplates

Procedure:

-

Reconstitution of H+/K+-ATPase Vesicles: Reconstitute the lyophilized vesicles in the Assay Buffer according to the manufacturer's instructions.

-

Pre-incubation with Inhibitor: In a 96-well plate, add 10 µL of varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the wells. Include wells for a vehicle control (solvent only) and a positive control (Omeprazole).

-

Enzyme Addition: Add 80 µL of the reconstituted H+/K+-ATPase vesicle suspension to each well.

-

Acid Activation (if necessary): For PPIs that require acid activation, the pre-incubation step can be performed at an acidic pH (e.g., pH 6.0) before neutralization for the ATPase activity assay.

-

Initiation of Reaction: Start the reaction by adding 10 µL of a pre-mixed solution of ATP, MgCl2, and KCl.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Termination of Reaction and Phosphate Detection: Stop the reaction by adding a malachite green reagent that detects the inorganic phosphate (Pi) released from ATP hydrolysis.

-

Data Analysis: Measure the absorbance at a wavelength appropriate for the malachite green assay (e.g., 620 nm). The amount of Pi released is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][6][7]

Visualizing the Workflow

Section 2: Tau Aggregation Inhibition - A Potential Avenue for Neurotherapeutics

The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[8] The claim that this compound may inhibit tau aggregation warrants rigorous investigation, as effective tau aggregation inhibitors are highly sought after as potential disease-modifying therapies.

The Rationale for Tau Aggregation Inhibition

Tau aggregation is a complex process involving the misfolding of monomeric tau and its subsequent assembly into oligomers and fibrils.[8] Small molecules can interfere with this process at various stages, such as by stabilizing the native monomeric conformation of tau, binding to aggregation-prone regions to prevent self-assembly, or disrupting pre-formed aggregates. The chemical structure of this compound would need to possess features that allow it to interact with the tau protein in a manner that impedes this aggregation cascade.

Experimental Protocol: Thioflavin T-based In Vitro Tau Aggregation Assay

A widely used method to screen for tau aggregation inhibitors is the Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[9][10]

Objective: To determine the ability of this compound to inhibit the heparin-induced aggregation of recombinant tau protein.

Materials:

-

Recombinant human tau protein (full-length or a fragment such as K18)

-

Aggregation Buffer: e.g., 10 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4

-

Heparin solution (to induce aggregation)

-

Thioflavin T (ThT) solution

-

Test compound: this compound dissolved in DMSO

-

Methylene blue (as a known tau aggregation inhibitor for positive control)

-

96-well black, clear-bottom microplates

Procedure:

-

Preparation of Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing the Aggregation Buffer, a fixed concentration of recombinant tau protein (e.g., 2 µM), and varying concentrations of this compound. Include vehicle and positive controls.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the test compound to interact with monomeric tau.

-

Initiation of Aggregation: Add heparin to each well to a final concentration that robustly induces aggregation (e.g., 0.1 mg/mL).

-

ThT Addition and Fluorescence Monitoring: Add ThT to each well. Place the plate in a fluorescence plate reader equipped with a shaking function and temperature control (37°C).

-

Kinetic Measurement: Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 5-10 minutes) for several hours.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the compound is determined by the reduction in the maximum fluorescence signal and/or a delay in the lag phase of aggregation compared to the vehicle control. Calculate the IC50 value from the dose-response curve of inhibition.[8][9][10]

Visualizing the Tau Aggregation Pathway and Inhibition

Section 4: Synthesis and Structure-Activity Relationships

The biological activity of thiomorpholine derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents. [1][2]A robust and reproducible synthesis protocol is paramount for obtaining high-purity this compound for biological testing.

Synthetic Approach: A General Overview

The synthesis of thiomorpholine and its derivatives can be achieved through various routes. A common strategy involves the cyclization of a linear precursor containing both an amine and a thiol group with a suitable electrophile. For Thiomorpholine-3-carboxylic acid, a plausible route involves the reaction of cysteine or a derivative with a two-carbon electrophile. Chiral synthesis or resolution would be necessary to obtain specific enantiomers. A recently developed method utilizes a telescoped photochemical thiol-ene reaction followed by cyclization in a continuous flow setup, which offers advantages in terms of safety and scalability. [11]

Investigating Structure-Activity Relationships (SAR)

-

Stereochemistry: The chirality at the 3-position is likely to be critical for target engagement, as suggested by the specific mention of the (R)-enantiomer for proton pump inhibition and the L-enantiomer for cytotoxicity.

-

Substituents on the Nitrogen Atom: Modifications at the nitrogen of the thiomorpholine ring can significantly impact the compound's physicochemical properties and biological activity.

-

Oxidation State of the Sulfur Atom: Oxidation of the sulfur to a sulfoxide or sulfone can alter the polarity and hydrogen bonding capacity of the molecule, potentially modulating its interaction with biological targets.

Systematic synthesis and biological evaluation of analogs of this compound would be necessary to establish a clear SAR, which is a critical step in the optimization of a lead compound in drug discovery.

Conclusion and Future Directions

This compound stands as a molecule of considerable interest, with tantalizing but incompletely substantiated claims of diverse biological activities. This guide provides a comprehensive framework for the rigorous scientific investigation of these claims. By employing the detailed methodologies for assessing proton pump inhibition, tau aggregation inhibition, and cytotoxicity, researchers can generate the robust data needed to either validate or refute the current hypotheses surrounding this compound. Furthermore, a systematic exploration of its structure-activity relationships will be instrumental in guiding the design of novel and more potent analogs. The path to elucidating the true therapeutic potential of this compound lies in the diligent application of these experimental principles.

References

- In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. (2018). JoVE. [Link]

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

- In Vitro Aggregation Assays Using Hyperphosphoryl

- (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021).

- (PDF) In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2015).

- Tau aggregation monitored by thioflavin-T (ThT)

- In vitro H+ -K + ATPase inhib... (2016).

- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ACS Organic & Inorganic Au. [Link]

- Dose-dependent inhibition of H,K-ATPase activity by ML 3000 (A) and by... (n.d.).

- How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan. (2022). Journal of Biological Chemistry. [Link]

- Biological activities of morpholine derivatives and molecular targets involved. (2024).

- l-amino acid oxidase from Bothrops marajoensis causes nephrotoxicity in isolated perfused kidney and cytotoxicity in MDCK renal cells. (2015). Toxicon. [Link]

- Probing Inhibitor Binding Sites in the Gastric H/K-

- The gastric HK-ATPase: structure, function, and inhibition. (2013). Pflügers Archiv - European Journal of Physiology. [Link]

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. (2022). ChemRxiv. [Link]

- L-Amino Acid Assay Kits. (n.d.). Cell Biolabs, Inc. [Link]

- CN105906582A - Preparation method of thiomorpholine. (2016).

- L-Amino Acid Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. [Link]

- Functional analyses and integrated mechanisms of cellular destruction by L-amino acid oxidase. (2024). bioRxiv. [Link]

- Thiomorpholine-3-carboxylic acid. (n.d.). PubChem. [Link]

- Functional analyses and integrated mechanisms of cellular destruction by L-amino acid oxidase. (2024).

- Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611). (n.d.).

- Thiomorpholine-3-carboxyl

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajpp.in [ajpp.in]

- 6. researchgate.net [researchgate.net]

- 7. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 10. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 11. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thiomorpholine-3-carboxylic Acid Hydrochloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine scaffold, a sulfur-containing saturated heterocycle, has garnered significant attention in medicinal chemistry for its versatile role as a "privileged scaffold."[1][2] This guide provides a comprehensive exploration of thiomorpholine-3-carboxylic acid and its hydrochloride derivatives and analogs. We will delve into the nuanced aspects of their synthesis, physicochemical properties, and diverse biological activities, offering field-proven insights into their application in modern drug discovery. This document is designed to be a technical resource, providing not only theoretical knowledge but also actionable experimental protocols and data interpretation frameworks.

Introduction: The Thiomorpholine Moiety as a Privileged Scaffold

In the landscape of drug discovery, privileged scaffolds are molecular frameworks capable of interacting with multiple biological targets with high affinity.[1] The thiomorpholine ring, the thio-analog of morpholine, has emerged as one such scaffold, demonstrating a broad spectrum of pharmacological activities.[1][3] The substitution of morpholine's oxygen with a sulfur atom significantly alters the ring's physicochemical properties, including lipophilicity, metabolic stability, and hydrogen bonding capacity, which can be strategically leveraged in drug design.[1][2]

Thiomorpholine-3-carboxylic acid, a key derivative, introduces a carboxylic acid functionality, providing a handle for further chemical modification and enhancing its utility as a versatile building block in the synthesis of more complex molecules.[4][5] This guide will focus on the hydrochloride salt of this compound and its analogs, which are often preferred in pharmaceutical development for their improved stability and solubility.

Synthesis and Chemical Properties

The synthesis of thiomorpholine-3-carboxylic acid and its derivatives can be achieved through several routes, each with its own advantages and considerations.

Synthetic Strategies

Common synthetic approaches include:

-

Ring Closure Reactions: Cyclization of appropriate precursors containing both amine and carboxylic acid functionalities is a fundamental strategy.[6]

-

From Cysteine: A contemporary and efficient method involves the use of immobilized 9-fluorenylmethyloxycarbonyl-cysteine(trityl)-hydroxyl as a starting material in solid-phase synthesis. This approach allows for the stereoselective formation of thiomorpholine-3-carboxylic acids.[6]

-

Continuous Flow Synthesis: A modern, scalable approach for the synthesis of the parent thiomorpholine ring involves a telescoped photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride in a continuous flow system.[7][8] This method is followed by a base-mediated cyclization.[7][8]

Key Chemical Reactions

The chemical reactivity of thiomorpholine-3-carboxylic acid hydrochloride is centered around its key functional groups:

-

Acid-Base Reactions: The carboxylic acid group readily participates in acid-base reactions, forming salts with various bases.[6]

-

Esterification: Reaction with alcohols yields esters, a common modification in medicinal chemistry to modulate pharmacokinetic properties.[6]

-

Amide Formation: The carboxylic acid can be coupled with amines to form amides, enabling the construction of larger, more complex molecules and peptide mimetics.[6]

Physicochemical Properties